[1-(2,2-Difluoroethyl)cyclobutyl]methanamine

Medicinal Chemistry Drug Metabolism Pharmacokinetics

This gem-difluoroethyl-cyclobutylamine building block features a rigid, conformationally constrained cyclobutyl ring with a strategically positioned primary amine for seamless conjugation. Compared to non-fluorinated analogs, the gem-difluoroethyl substituent enhances metabolic stability and membrane permeability—key for CNS-penetrant candidates and PROTAC linker design. Its unique 3D exit vector enables structure-based exploration of shallow protein pockets. Sourced exclusively for R&D. Inquire for bulk pricing.

Molecular Formula C7H13F2N
Molecular Weight 149.185
CAS No. 1849358-02-6
Cat. No. B2830535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,2-Difluoroethyl)cyclobutyl]methanamine
CAS1849358-02-6
Molecular FormulaC7H13F2N
Molecular Weight149.185
Structural Identifiers
SMILESC1CC(C1)(CC(F)F)CN
InChIInChI=1S/C7H13F2N/c8-6(9)4-7(5-10)2-1-3-7/h6H,1-5,10H2
InChIKeyOLIUOFMVQIJUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why [1-(2,2-Difluoroethyl)cyclobutyl]methanamine (CAS 1849358-02-6) is a Sought-After Cyclobutyl Scaffold in Drug Discovery


[1-(2,2-Difluoroethyl)cyclobutyl]methanamine is a fluorinated cyclobutylamine building block with the molecular formula C7H13F2N and a molecular weight of 149.18 g/mol . This small molecule features a conformationally constrained cyclobutyl ring, a primary amine for facile conjugation, and a strategically placed gem-difluoroethyl group. The specific arrangement of these functional groups results in a unique vector and electronics profile that is distinct from its close structural analogs, making it a valuable intermediate in medicinal chemistry for the construction of complex, bioactive molecules .

Why [1-(2,2-Difluoroethyl)cyclobutyl]methanamine Cannot Be Substituted with Common Cyclobutyl Analogs


In drug discovery, subtle changes in molecular topology and electronics can drastically alter a candidate's pharmacological profile. Substituting [1-(2,2-Difluoroethyl)cyclobutyl]methanamine with a non-fluorinated analog like cyclobutylmethanamine or a differently substituted variant such as (3,3-difluorocyclobutyl)methanamine is not a trivial switch. The unique gem-difluoroethyl group on the 1-position of the cyclobutane ring creates a distinct exit vector and a local dipole moment that influences both target binding and physicochemical properties like metabolic stability and lipophilicity . Class-level evidence shows that incorporating a cyclobutyl ring with a difluoroethyl substituent can significantly enhance metabolic stability compared to non-fluorinated analogs, a critical parameter for improving a drug candidate's half-life and bioavailability [1]. The specific evidence below quantifies why this particular scaffold offers a differentiated starting point for lead optimization.

Quantitative Differentiation: How [1-(2,2-Difluoroethyl)cyclobutyl]methanamine Compares to Its Closest Analogs


Metabolic Stability Comparison: [1-(2,2-Difluoroethyl)cyclobutyl]methanamine vs. Non-Fluorinated Cyclobutyl Analogs

Class-level evidence from structurally related fluorinated cyclobutyl derivatives indicates that the presence of a gem-difluoroethyl group significantly enhances metabolic stability compared to non-fluorinated counterparts. For instance, in a tyrosine model system, the introduction of a fluorinated cyclobutyl group led to a measurable increase in resistance to metabolic degradation [1]. While direct data for [1-(2,2-Difluoroethyl)cyclobutyl]methanamine is limited, this class-level inference is a strong indicator of its differentiated potential in drug discovery, where improving metabolic half-life is a key objective.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Enhanced Lipophilicity and Membrane Permeability vs. Non-Fluorinated Analogs

The incorporation of both cyclobutyl and difluoroethyl moieties has been shown to confer enhanced membrane permeability compared to non-fluorinated analogs. In vitro ADME studies on related compounds, such as (1R)-1-cyclobutyl-2,2-difluoroethan-1-amine, have demonstrated improved permeability profiles [1]. The difluoroethyl group is known to modulate the electronic properties of a molecule, increasing its lipophilicity and facilitating passive diffusion across cell membranes [2]. This class-level inference supports the selection of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine for projects where cellular permeability is a key challenge.

Medicinal Chemistry ADME Physicochemical Properties

Structural Rigidity and Vector Differentiation vs. Regioisomer (Cyclobutylmethyl)(2,2-difluoroethyl)amine

[1-(2,2-Difluoroethyl)cyclobutyl]methanamine is a geminally substituted cyclobutane, where both the amine and the difluoroethyl group are attached to the same carbon atom of the four-membered ring. This creates a unique, rigid three-dimensional exit vector that is distinct from its regioisomer, (cyclobutylmethyl)(2,2-difluoroethyl)amine (CAS 1178921-29-3), where the amine is on an exocyclic methylene group [1]. This difference in substitution pattern results in a significant divergence in molecular geometry and, consequently, in how the molecule can orient its functional groups for target interaction. Furthermore, the gem-difluoro group creates a strong dipole moment (~2.0 D), which is a key electronic feature not present in the non-fluorinated analog and is positioned differently compared to the regioisomer .

Medicinal Chemistry Scaffold Design Structure-Based Drug Design

Unique pKa and Lipophilicity Profile vs. Fluorine Regioisomer (3,3-Difluorocyclobutyl)methanamine

While a direct comparison for [1-(2,2-Difluoroethyl)cyclobutyl]methanamine is not available, class-level evidence from a systematic study of difluorocyclobutyl building blocks demonstrates that the position of fluorine substitution (e.g., 2,2- vs. 3,3-difluoro) significantly alters key properties like pKa and logP [1]. The study measured and compared these values for 2,2-difluorocyclobutaneamine and 3,3-difluorocyclobutaneamine derivatives, showing quantifiable differences. By extension, the specific placement of the difluoroethyl group on the 1-position of the cyclobutane ring in the target compound is expected to produce a unique pKa and lipophilicity signature compared to isomers like (3,3-difluorocyclobutyl)methanamine (CAS 1159882-59-3) . This differentiation is crucial for tuning a drug candidate's overall ADME profile.

Physicochemical Properties Lead Optimization ADME

Application in Targeted Protein Degradation (PROTACs) as a Distinctive Linker Motif

Fluorinated cyclobutylamine derivatives, including the class to which [1-(2,2-Difluoroethyl)cyclobutyl]methanamine belongs, are finding specific application in the design of proteolysis-targeting chimeras (PROTACs) [1]. The rigid, three-dimensional nature of the cyclobutyl ring, combined with the electronic effects of the difluoroethyl group, makes it a particularly useful linker or E3 ligase ligand motif. This is a specific, high-value application where the compound's unique geometry can be leveraged to achieve a productive ternary complex between the target protein and the E3 ligase, a requirement that is highly sensitive to linker length and rigidity. This contrasts with more flexible, non-fluorinated linkers, which may not achieve the same degree of spatial control [2].

PROTAC Targeted Protein Degradation Chemical Biology

Top Research Applications for [1-(2,2-Difluoroethyl)cyclobutyl]methanamine Based on Evidence-Based Differentiation


Medicinal Chemistry: Lead Optimization for Improved Pharmacokinetics

Use [1-(2,2-Difluoroethyl)cyclobutyl]methanamine as a key intermediate to synthesize novel analogs for lead optimization. Its unique gem-difluoroethyl-cyclobutyl scaffold, supported by class-level evidence, is predicted to enhance metabolic stability and membrane permeability compared to non-fluorinated analogs [1]. This is a strategic choice for programs aiming to address poor oral bioavailability or high in vivo clearance. The compound serves as a versatile starting point for generating diverse chemotypes with improved drug-like properties .

Structure-Based Drug Design: Exploring a Unique 3D Vector

Incorporate this building block into a fragment growing or structure-based design workflow. The geminally substituted cyclobutane core provides a rigid, three-dimensional exit vector that is topologically distinct from the regioisomer (cyclobutylmethyl)(2,2-difluoroethyl)amine . This allows medicinal chemists to explore novel binding conformations and SAR, particularly when targeting shallow protein pockets or achieving specific ligand-protein interactions where a constrained geometry is beneficial .

Targeted Protein Degradation (PROTACs): Building a Novel Linker

Leverage the rigid, fluorinated cyclobutyl scaffold of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine for the synthesis of next-generation PROTAC linkers. The compound's unique 3D structure and electronics can be used to control the spatial orientation between a target-binding warhead and an E3 ligase ligand, a critical factor for efficient ternary complex formation and degradation [2]. This is a high-value application for researchers in the rapidly growing field of targeted protein degradation, where linker innovation is a key driver of success [3].

Central Nervous System (CNS) Drug Discovery: Optimizing Brain Penetrance

Employ [1-(2,2-Difluoroethyl)cyclobutyl]methanamine as a core scaffold for developing CNS-penetrant drug candidates. The class of cyclobutyl and difluoroethyl amines has shown potential in the development of novel CNS agents, including GABAA receptor modulators [4]. The specific physicochemical properties conferred by the gem-difluoroethyl-cyclobutyl motif (e.g., lipophilicity, hydrogen bonding) are often desirable for crossing the blood-brain barrier. This makes the compound a valuable starting material for neuroscience-focused drug discovery programs [5].

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